5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 1-methyl-1H-pyrazole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced at the 5-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which prevents the enzymes from catalyzing their respective reactions .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
- 1-Phenyl-3-carbethoxypyrazolone
- 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of the cyano group at the 5-position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 5-cyano-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-3-13-8(12)7-4-6(5-9)11(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
XSOMQQKJUHOLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C#N)C |
Origin of Product |
United States |
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